molecular formula C7H15NO B112880 4-(2-Aminoethyl)tetrahydropyran CAS No. 65412-03-5

4-(2-Aminoethyl)tetrahydropyran

Cat. No. B112880
CAS RN: 65412-03-5
M. Wt: 129.2 g/mol
InChI Key: BZMADPOGYCRPAI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)tetrahydropyran is a clear colorless liquid . It is a useful pharmaceutical intermediate . The molecular formula is C7H15NO and the molecular weight is 129.2 .


Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)tetrahydropyran involves several methods . One method involves the reaction of pyranone and cyanoethyl phosphate . Another method uses tetrahydro-2H-pyran-4-carboxylic acid and sodium azide . A third method involves the reaction of 4-chlorotetrahydropyran with cyanoacetic acid methyl ester .


Physical And Chemical Properties Analysis

4-(2-Aminoethyl)tetrahydropyran is a colorless to light yellow liquid . It has a molecular weight of 129.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass is 129.115364102 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • The tetrahydropyran derivative 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline has been reported to disrupt the SCFSKP2 E3 ligase complex, with syntheses and structure-activity relationships determined through growth-inhibitory activities in HeLa cells (Shouksmith et al., 2015).

Methodologies in Synthesis

  • Tetrahydropyran-2-ones with a 4-amino function were constructed using a three-step protocol from isoxazoline 2-oxides. This synthesis involves a key step of oxidative cleavage of an endocyclic N–O bond of intermediate cyclic nitroso acetals (Naumova et al., 2014).
  • Tetrahydropyranones can be synthesized from 3-bromobut-3-en-1-ols and aldehydes in a process that involves the formation of a tetrahydropyranone ring followed by nucleophilic attack and subsequent elimination (Bora et al., 2023).

Enzymatic Applications

  • Enzymatic reduction of 2-substituted tetrahydropyran-4-ones using Daucus carota plant cells has been demonstrated, occurring under mild and environmentally benign conditions (Yadav et al., 2008).

Structural and Spectroscopic Studies

  • Spectroscopic and structural investigations have been conducted on synthetic analogs of biologically relevant 4H-pyran motifs, including 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These studies contribute to the field of drug discovery (Kumar et al., 2020).

Novel Synthesis Approaches

  • A novel method for the synthesis of 4-hydroxy-2,6-cis-tetrahydropyrans via tandem cross-metathesis/thermal S(N)2' reaction has been developed, facilitating the synthesis of these compounds from base-sensitive substrates without the use of protecting groups (Lee et al., 2009).

Safety And Hazards

4-(2-Aminoethyl)tetrahydropyran is combustible and can cause skin irritation, serious eye damage, and may cause respiratory irritation . It should be handled in a well-ventilated place and protective clothing, eye protection, and face protection should be worn .

Future Directions

Tetrahydropyrans, such as 4-(2-Aminoethyl)tetrahydropyran, are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives .

properties

IUPAC Name

2-(oxan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMADPOGYCRPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378278
Record name 4-(2-Aminoethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)tetrahydropyran

CAS RN

65412-03-5
Record name 4-(2-Aminoethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-4-yl)ethan-1-amine
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